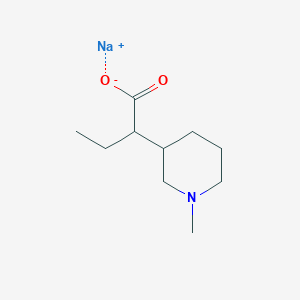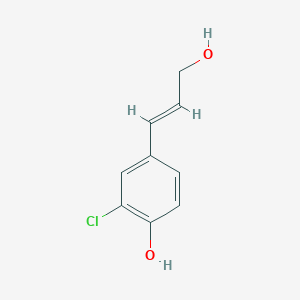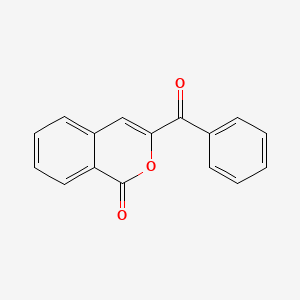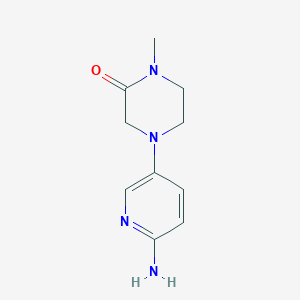
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiane ring with three oxygen atoms and two methyl groups at the 2 and 6 positions. The cis configuration refers to the spatial arrangement of the substituents on the ring, which can influence the compound’s reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiol with a suitable oxidizing agent to form the thiane ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the desired cis configuration and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the thiane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis has diverse applications in scientific research, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a useful probe for investigating stereoselective processes.
Medicine: Potential medical applications include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and functional group compatibility enable the design of drug candidates with specific biological activities.
Industry: Industrial applications range from the production of specialty chemicals to the development of advanced materials. The compound’s stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating the activity of target molecules. Pathways involved in these interactions may include redox reactions, covalent bonding, and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride: This compound shares structural similarities with rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis, but differs in the presence of a morpholine ring and piperidinyl substituent.
rac-(2R,6S)-2,6-Dimethyloxan-4-one (cis): Another similar compound, featuring an oxan ring instead of a thiane ring.
rac-(2R,6S)-6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic acid, cis: This compound includes a fluorenylmethoxycarbonyl group, adding complexity to its structure.
Uniqueness
This compound stands out due to its thiane ring and specific functional groups, which confer unique reactivity and interaction profiles
Eigenschaften
Molekularformel |
C7H12O3S |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
CDMBIRSYFONEKJ-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C[C@@H](S1(=O)=O)C |
Kanonische SMILES |
CC1CC(=O)CC(S1(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)

![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)



![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)

![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)

